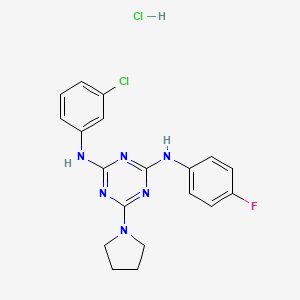
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazine derivatives, including N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, typically involves reactions of trichloro-1,3,5-triazine with various N-substituted pyrroles, indoles, and carbazoles under controlled conditions. Microwave-assisted synthesis methods have been developed for efficient one-pot synthesis of similar triazine derivatives, indicating potential pathways for synthesizing the compound with high yields (Moustafa et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of triazine derivatives reveals that these compounds can adopt various conformations depending on their substituents. Studies on similar compounds have used X-ray crystallography and density functional theory (DFT) to elucidate their molecular geometry, showing that the presence of different functional groups can significantly influence the overall molecular structure (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives undergo a range of chemical reactions, including heterocyclization, which can be mediated by various reagents like iodine for the synthesis of alkylthio-triazine derivatives. These reactions are crucial for further functionalization of the triazine core and can significantly affect the chemical properties of the resulting compounds (Liu et al., 2023).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structure. Polyimide films derived from similar triazine compounds demonstrate excellent thermal stability, solubility in organic solvents, and amorphous nature, indicating the potential for diverse applications (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity and potential biological activity, are significantly influenced by their molecular structure. Synthesis and characterization studies of various triazine derivatives reveal their potential as antimicrobial agents, highlighting the importance of the triazine core and its substituents in determining their chemical properties and potential applications (Kushwaha & Sharma, 2022).
Applications De Recherche Scientifique
High Glass Transition and Thermal Stability of Pyridine-Containing Polyimides
A study by Wang et al. (2008) synthesized a new diamine monomer containing heterocyclic pyridine and triphenylamine groups, which was used to prepare a series of novel polyimides. These polyimides exhibited high glass transition temperatures, excellent mechanical and thermal properties, and were soluble in various organic solvents. The polyimide derived from this diamine with 4,4′-hexafluoroisopropylidenediphthalic anhydride showed particularly high thermal stability and could be cast into tough and flexible films with high tensile modulus and excellent thermal stability. This research suggests potential applications in materials science, especially in areas requiring materials with high thermal stability and mechanical strength Wang et al., 2008.
Synthesis and Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives
In another study, Gorle et al. (2016) prepared a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives and evaluated their larvicidal activity. Some compounds exhibited significant activity, suggesting these compounds could have applications in developing new larvicides Gorle et al., 2016.
Synthesis of Chloro, Fluoro Substituted Chalcones, Acetylpyrazolines, and Aminopyrimidines
Research by Kapadia et al. (2007) on the synthesis of 2-(4'-Chlorophenylamino)-4-(4'-fluorophenylamino)-6-(4'-acetyl phenylamino)-s-triazine and its derivatives demonstrated a versatile approach to synthesizing chalcones, acetylpyrazolines, and aminopyrimidines. These compounds have potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents Kapadia et al., 2007.
Evaluation of Antioxidant and Antitumor Activities
El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, showcasing the potential therapeutic applications of such compounds. This research highlights the possibility of utilizing related triazine derivatives in the development of new antioxidant and antitumor agents El-Moneim et al., 2011.
Propriétés
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6.ClH/c20-13-4-3-5-16(12-13)23-18-24-17(22-15-8-6-14(21)7-9-15)25-19(26-18)27-10-1-2-11-27;/h3-9,12H,1-2,10-11H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVRBJMOHPRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)
![Ethyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2485956.png)
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)
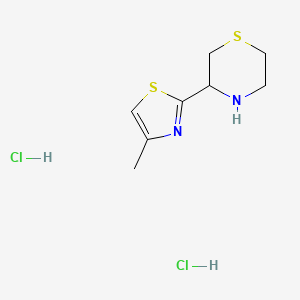
![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)
![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)
![(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2485961.png)
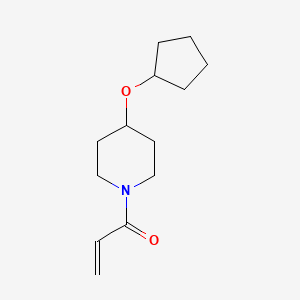
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)
![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)
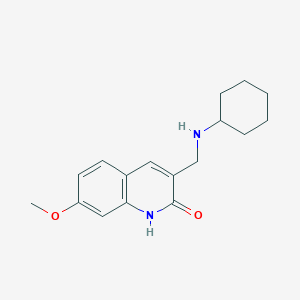
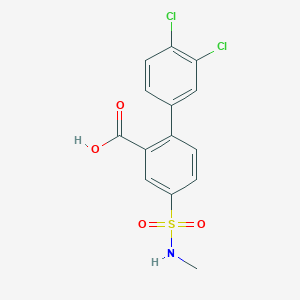
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)
